2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
2-(Methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a pyrazoloquinazolinone derivative characterized by a methoxymethyl group at position 2 and two 4-methoxyphenyl substituents at positions 3 and 8 of the fused heterocyclic core. Its structure combines electron-donating methoxy groups with a rigid bicyclic framework, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C26H25N3O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C26H25N3O4/c1-31-15-22-25(17-6-10-20(33-3)11-7-17)26-27-14-21-23(29(26)28-22)12-18(13-24(21)30)16-4-8-19(32-2)9-5-16/h4-11,14,18H,12-13,15H2,1-3H3 |
InChI Key |
BOXYZIQUBKXFBY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, typically starting with the preparation of key intermediates. One common method involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . This green and efficient method allows for the formation of the quinazoline core structure. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Multi-step Organic Reactions
The synthesis typically involves multiple steps, starting from readily available precursors. Common approaches include:
-
Condensation reactions : Involving aldehydes or ketones with aminoazoles under specific conditions .
-
Heterocyclization : Utilizing aminoazoles (e.g., 5-amino-3-arylpyrazoles) to form the pyrazoloquinazolinone scaffold .
-
Cyclization : Achieved via reactions with 1,3-diketones or α,β-unsaturated ketones under optimized conditions.
| Synthesis Route | Key Reagents | Conditions | Citations |
|---|---|---|---|
| Pyrazoloquinazolinone formation | Aminoazoles, aromatic aldehydes | EtOH, Et₃N, microwave irradiation | |
| Substitution | Methoxyphenyl precursors | DMF, heat (100°C) |
Heterocyclization Pathways
Aminoazole-based diversity-oriented synthesis (DOS) is prominent, where reaction conditions (temperature, catalyst) dictate product selectivity. For example:
-
Kinetic control : Kinetically favored products (e.g., pyrazoloquinazolinones) form under mild conditions (EtOH, room temperature) .
-
Thermodynamic control : Thermodynamically stable products (e.g., pyrazoloquinolinones) require higher temperatures (150°C, microwave) .
Oxidation and Reduction
The compound can undergo transformations involving:
-
Oxidation : Using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
-
Reduction : Employing sodium borohydride or lithium aluminum hydride to reduce double bonds or carbonyl groups.
Nucleophilic Substitution
The methoxymethyl group and aromatic substituents enable nucleophilic substitution. For example:
-
Replacement of methoxy groups with other nucleophiles (e.g., thiols, amines) under basic or acidic conditions.
Condensation Reactions
The compound participates in condensation reactions, such as:
-
Aldol condensation : With aldehydes or ketones to form extended aromatic systems .
-
Mannich reaction : Potential formation of imine derivatives under specific conditions.
Reaction Conditions and Optimization
Optimization focuses on:
-
Temperature : Microwave irradiation enhances reaction rates and yields .
-
Solvent : Polar aprotic solvents (DMF) or protic solvents (EtOH) influence regioselectivity .
Characterization Techniques
Structural validation employs:
-
NMR spectroscopy : To confirm hydrogen environments and aromatic substitution patterns.
-
Mass spectrometry : For molecular weight verification and purity assessment.
Comparative Analysis with Related Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| 4-Methoxyquinazoline | Quinazoline core, methoxy group | Lacks pyrazole moiety |
| 2-Aminoquinazoline | Amino group at position 2 | No methoxyphenyl substitution |
| 3-(4-Methoxyphenyl)quinazoline | Monosubstituted methoxyphenyl group | Simplified aromatic substitution |
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research has demonstrated that derivatives of quinazolin-4(3H)-one exhibit notable analgesic and anti-inflammatory activities. A study synthesized several 2-substituted amino-quinazolin-4(3H)-ones and evaluated their pharmacological effects. Among these, compounds derived from 2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one showed significant analgesic activity comparable to the standard diclofenac sodium, with a lower ulcerogenic potential than aspirin .
Antioxidant Activity
The compound also demonstrates antioxidant properties. Research indicates that modifications at specific positions on the quinazolinone scaffold can enhance antioxidant activity. For example, the presence of hydroxyl groups on the phenyl ring significantly contributes to metal-chelating properties and overall antioxidant efficacy. This suggests potential applications in preventing oxidative stress-related diseases .
Study 1: Synthesis and Evaluation of Analgesic Properties
A study synthesized various derivatives of quinazolin-4(3H)-one and tested their analgesic and anti-inflammatory activities. The results indicated that certain derivatives exhibited potent effects similar to established analgesics while maintaining lower toxicity profiles. The compound 2-(1-methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one was particularly noted for its enhanced anti-inflammatory activity .
Study 2: Antioxidant Properties Assessment
Another study focused on the structure-antioxidant activity relationship of quinazolinone derivatives. The findings revealed that compounds with multiple hydroxyl substitutions not only exhibited strong antioxidant activity but also showed potential in chelating metal ions, which could be beneficial in therapeutic contexts where oxidative damage is a concern .
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival . It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazolo[1,5-a]quinazolin-6(7H)-one derivatives differ primarily in substituent patterns, which dictate their electronic, steric, and functional properties. Key structural analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl groups contrast with fluorine or thienyl substituents in analogs, which modulate electronic properties and solubility. Methoxy groups enhance π-π stacking and hydrogen bonding .
Physicochemical and Spectral Properties
Biological Activity
The compound 2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a novel derivative belonging to the class of pyrazoloquinazolinones. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. The biological activity of this compound is primarily attributed to its structural features, which influence its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 366.42 g/mol
- CAS Number : Not explicitly listed but can be derived from the chemical structure.
The biological activity of this compound is linked to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Notably, derivatives of quinazolinones have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
Antioxidant Activity
Recent studies have demonstrated that compounds similar to 2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one exhibit significant antioxidant properties. The antioxidant activity was assessed using various assays such as:
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- CUPRAC (Cupric Ion Reducing Antioxidant Capacity)
The findings indicate that the presence of methoxy groups enhances the electron-donating ability of the compound, thereby improving its radical scavenging capacity .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through in vitro studies against various bacterial strains. The results indicated that derivatives with specific substituents on the phenyl rings exhibited enhanced antibacterial activity. For instance, compounds bearing methoxy or hydroxyl groups were found to be particularly effective against Gram-positive bacteria .
Neuroprotective Effects
In addition to its antioxidant and antimicrobial properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Research indicates that quinazoline derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases by inhibiting oxidative stress pathways .
Case Studies
- Antioxidant Evaluation : A study evaluated the antioxidant activity of various quinazolinone derivatives using the CUPRAC assay. The results highlighted that compounds with multiple hydroxyl groups showed superior antioxidant activity compared to those with single methoxy substitutions .
- Antimicrobial Screening : In a comparative study on antimicrobial activities, several quinazoline derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with para-substituted methoxy groups exhibited enhanced efficacy against these pathogens .
- Neuroprotective Assessment : A recent investigation into the neuroprotective properties of quinazoline derivatives revealed that certain compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in treating neurodegenerative conditions .
Q & A
Q. What are the most efficient synthetic routes for this compound and its derivatives?
The compound can be synthesized via a regioselective, eco-friendly protocol involving enaminones derived from dimedone and substituted aminopyrazoles. Key steps include:
- Formylation of dimedone with DMF-DMA under microwave irradiation to generate enaminones .
- Reaction with aminopyrazoles (e.g., 4-bromo-3-amino-1H-pyrazole) in a water-ethanol (1:1) solvent system under ultrasonication at 60°C, catalyzed by KHSO₄, yielding 70–95% product .
- Purification via column chromatography (silica gel, 10% ethyl acetate:hexane) for analytical studies .
Q. What characterization techniques are critical for confirming its structure?
Structural validation requires:
- NMR spectroscopy : Distinct signals for methoxymethyl (δ ~3.86 ppm for OCH₃) and dihydropyrazoloquinazolinone protons (e.g., C7-H at δ ~2.16 ppm) .
- FT-IR : Peaks at 1672 cm⁻¹ (C=O) and 1518 cm⁻¹ (C=C) confirm quinazolinone and aromatic moieties .
- Mass spectrometry : ESI-MS data (e.g., m/z 350.0 [MH⁺]) validate molecular weight .
Q. What are common structural derivatives and their synthetic modifications?
Derivatives include substitutions at positions 2 and 3 with groups like 4-methoxyphenyl or halogens. Examples:
- 3-(4-Methoxybenzoyl) derivatives : Synthesized via regioselective acylation, confirmed by ¹³C NMR (C=O at δ 207.6 ppm) .
- 2-Amino derivatives : Used in uranium extraction studies, functionalized with hydrazinyl groups for chelation .
Advanced Research Questions
Q. How does reaction regioselectivity vary with substituents in pyrazoloquinazolinone synthesis?
Regioselectivity depends on:
- Substituent electronic effects : Electron-withdrawing groups (e.g., bromine) favor substitution at position 3, while methoxy groups direct reactivity to position 2 .
- Solvent and catalyst : Ultrasonication in polar solvents (water-ethanol) enhances reaction efficiency and selectivity by promoting homogeneous mixing .
Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved?
- DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons (e.g., C8 at δ 31.0 ppm as a quaternary carbon) .
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic proton signals (e.g., δ 6.99–7.93 ppm for 4-methoxyphenyl groups) .
- Comparative analysis : Cross-referencing with known derivatives (e.g., 8,8-dimethyl analogs) clarifies ambiguities .
Q. What methodologies optimize its application in uranium adsorption?
- Impregnation techniques : Mercerized rice straw impregnated with hydrazinyl derivatives achieves 95% uranium recovery at pH 4–5 .
- Isotherm modeling : Langmuir isotherm (R² > 0.99) confirms monolayer adsorption, with ΔH = −152.1 kJ/mol indicating an exothermic process .
- Kinetic studies : Pseudo-second-order models (k₂ = 0.045 g/mg·min) suggest chemisorption dominates .
Q. How does steric hindrance from methoxymethyl groups affect reactivity?
- Steric effects : The methoxymethyl group at position 2 reduces nucleophilic attack at C3, favoring electrophilic substitution at less hindered sites .
- Computational modeling : Molecular docking studies (e.g., with pyrazole-thiazole hybrids) predict steric clashes in binding interactions, influencing synthetic pathway design .
Q. What stability challenges arise under varying pH and temperature?
- Acidic conditions : Protonation of the quinazolinone carbonyl (pKa ~3.5) leads to ring-opening degradation .
- Thermal stability : Decomposition above 150°C (TGA data) necessitates low-temperature storage for long-term stability .
Methodological Recommendations
- Synthetic optimization : Use ultrasonication to reduce reaction time and improve yield .
- Adsorption studies : Pair batch experiments with FT-IR analysis to monitor ligand degradation during uranium extraction .
- Data validation : Employ hybrid spectroscopic techniques (e.g., HSQC + MS) to resolve structural ambiguities in novel derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
